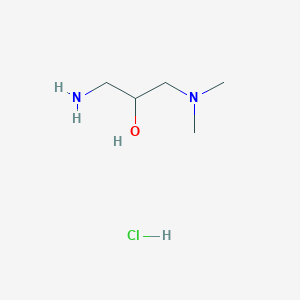
1-Amino-3-(dimethylamino)propan-2-OL hydrochloride
Overview
Description
1-Amino-3-(dimethylamino)propan-2-ol hydrochloride is a chemical compound with the CAS Number: 50411-39-7. Its molecular weight is 154.64 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of similar compounds like DMAPA (Dimethylaminopropylamine) involves a Michael reaction between dimethylamine and acrylonitrile to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The molecular formula of this compound is C5H14N2O.ClH .Physical and Chemical Properties Analysis
The boiling point of a similar compound, 1-Dimethylamino-2-propanol, is 103 °C under a pressure of 28 Torr. The predicted density is 0.985±0.06 g/cm3 .Scientific Research Applications
Bio-inspired Adhesive Polymers
The development of bio-inspired adhesive materials, such as those based on chitosan and catechol-conjugated polymers, showcases the potential of using natural and synthetic polymers for biomedical applications, including wound healing and tissue engineering. Chitosan's unique properties, such as its biocompatibility and ability to form strong, non-labile complexes with deprotonated thiols, highlight the versatility of amino-group-containing polymers in creating effective biomedical materials (Ryu, Hong, & Lee, 2015).
Hydrophilic Interaction Chromatography
Research on hydrophilic interaction chromatography (HILIC) and its application in separating polar, weakly acidic, or basic samples, including peptides, proteins, and various natural compounds, provides insights into analytical techniques relevant for studying compounds like "1-Amino-3-(dimethylamino)propan-2-OL hydrochloride". The use of amino-, amido-, and other polar stationary phases for separations illustrates the importance of chemical functionality in analytical separations and the potential research applications in pharmaceutical analysis (Jandera, 2011).
Thiolated Polymer Hydrogels
The synthesis and application of thiolated polymers for the creation of hydrogel matrices for tissue engineering highlight the role of chemical modification in enhancing polymer properties for specific applications. Thiolation, for example, can significantly improve the solubility and reactivity of polymers, making them more suitable for biomedical applications. This underscores the potential of chemical modification techniques, such as those that might be applied to "this compound", to create specialized materials for medical and scientific use (Gajendiran, Rhee, & Kim, 2018).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Amino-3-(dimethylamino)propan-2-OL hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a substrate for certain aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis and degradation of amino acids, impacting metabolic pathways . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades . This modulation can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation states of downstream proteins . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxicity and adverse effects such as liver damage and altered metabolic profiles . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of various metabolites . These metabolic processes can influence the overall metabolic flux and the concentration of key metabolites within cells. Additionally, this compound can interact with cofactors such as NAD+ and FAD, further impacting metabolic reactions and energy production.
Properties
IUPAC Name |
1-amino-3-(dimethylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O.ClH/c1-7(2)4-5(8)3-6;/h5,8H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMECAWFGFIJLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


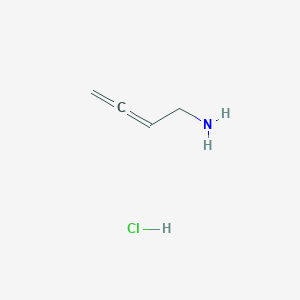
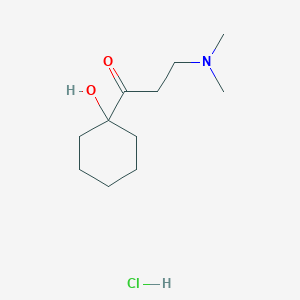
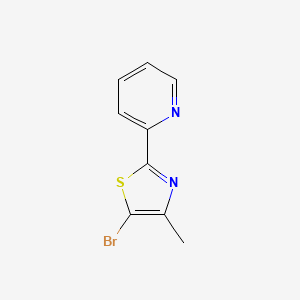

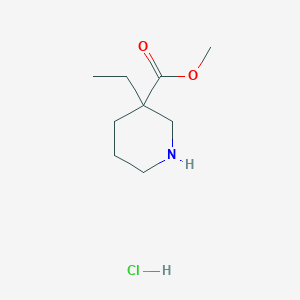
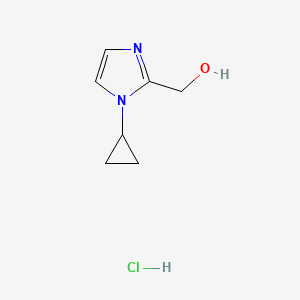
![3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B1379771.png)
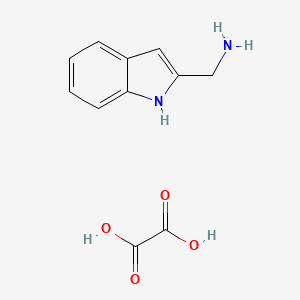
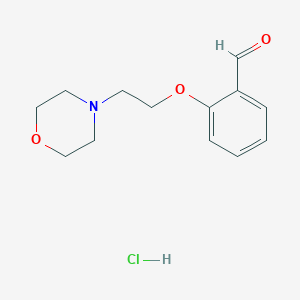
![5-Bromoimidazo[2,1-b][1,3]thiazole](/img/structure/B1379779.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B1379782.png)
![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)

